molecular formula C21H30O4 B12690046 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- CAS No. 601-05-8

17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy-

Cat. No.: B12690046
CAS No.: 601-05-8
M. Wt: 346.5 g/mol
InChI Key: WHBHBVVOGNECLV-KWNDPWABSA-N
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Description

17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- is a steroidal compound with significant biological and pharmaceutical relevance. It is a derivative of pregnane and is known for its role in various biochemical pathways and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include hydroxylation and oxidation reactions to introduce the necessary functional groups at the 17 and 21 positions .

Industrial Production Methods: Industrial production often employs microbial transformation or chemical synthesis. Microbial transformation utilizes specific strains of microorganisms to hydroxylate steroidal substrates at desired positions. Chemical synthesis, on the other hand, involves the use of reagents like chromium trioxide for oxidation and selective hydroxylation agents .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the parent compound, which can have different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of genes involved in inflammatory and immune responses. This interaction leads to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .

Properties

CAS No.

601-05-8

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21-/m1/s1

InChI Key

WHBHBVVOGNECLV-KWNDPWABSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C(=O)CO)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

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